N-(2-furylmethyl)-1-methyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-5-carboxamide
Overview
Description
N-(2-furylmethyl)-1-methyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines a furan ring, a pyrazole ring, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-1-methyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
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Step 1: Preparation of Furan Intermediate
Reagents: 2-furylmethanol, acetic anhydride
Conditions: Reflux in acetic acid
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Step 2: Preparation of Pyrazole Intermediate
Reagents: 1-methyl-3-aminopyrazole, 3-methylbenzoyl chloride
Conditions: Stirring at room temperature in the presence of a base such as triethylamine
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Step 3: Coupling Reaction
Reagents: Furan intermediate, pyrazole intermediate
Conditions: Heating in a suitable solvent like dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-1-methyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
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Oxidation: The furan ring can be oxidized to form furanones.
Reagents: Oxidizing agents like potassium permanganate
Conditions: Aqueous or organic solvents at elevated temperatures
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Reduction: The benzoyl group can be reduced to a benzyl group.
Reagents: Reducing agents like lithium aluminum hydride
Conditions: Anhydrous conditions
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Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Reagents: Alkyl halides or acyl chlorides
Conditions: Basic or acidic conditions depending on the desired product
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-1-methyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-1-methyl-4-[(4-methylbenzoyl)amino]-1H-pyrazole-5-carboxamide
- N-(2-furylmethyl)-1-methyl-4-[(3-chlorobenzoyl)amino]-1H-pyrazole-5-carboxamide
- N-(2-furylmethyl)-1-methyl-4-[(3-methoxybenzoyl)amino]-1H-pyrazole-5-carboxamide
Uniqueness
N-(2-furylmethyl)-1-methyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-4-[(3-methylbenzoyl)amino]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-5-3-6-13(9-12)17(23)21-15-11-20-22(2)16(15)18(24)19-10-14-7-4-8-25-14/h3-9,11H,10H2,1-2H3,(H,19,24)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDURGLWNWRHFRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(N(N=C2)C)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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